molecular formula C8H6N2O B11923501 1,7-Naphthyridin-5-ol CAS No. 70730-36-8

1,7-Naphthyridin-5-ol

Cat. No.: B11923501
CAS No.: 70730-36-8
M. Wt: 146.15 g/mol
InChI Key: RYUOOMJLEWLHLO-UHFFFAOYSA-N
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Description

1,7-Naphthyridin-5-ol is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are characterized by a bicyclic structure consisting of two fused pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Naphthyridin-5-ol can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-aminopyridine with diethyl methylenemalonate followed by thermal cyclization can yield this compound . Another method involves the condensation reaction at elevated temperatures, leading to the formation of the naphthyridine skeleton .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

1,7-Naphthyridin-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of naphthyridine N-oxides, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,7-naphthyridin-5-ol involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may interfere with DNA replication or induce apoptosis in cancer cells . The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Properties

CAS No.

70730-36-8

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

1,7-naphthyridin-5-ol

InChI

InChI=1S/C8H6N2O/c11-8-5-9-4-7-6(8)2-1-3-10-7/h1-5,11H

InChI Key

RYUOOMJLEWLHLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NC=C2N=C1)O

Origin of Product

United States

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